molecular formula C11H14N4O B7572504 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine

Cat. No. B7572504
M. Wt: 218.26 g/mol
InChI Key: QSNXHXUUWKCASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a heterocyclic organic molecule that contains a pyridazine ring fused with a furan ring.

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors, which are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antibacterial and antiviral activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is its potential as a PET imaging agent. This compound has been shown to exhibit high selectivity and affinity for certain molecular targets, which makes it a promising candidate for imaging studies. However, one of the limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of new molecular targets and the investigation of the compound's activity against these targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.

Synthesis Methods

The synthesis of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine can be achieved through various methods, including the reaction of 4-methylpiperazine with 2,3-dichloropyridazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-methylpiperazine with 2,3-dichloropyridazine in the presence of a palladium catalyst.

Scientific Research Applications

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a positron emission tomography (PET) imaging agent.

properties

IUPAC Name

7-(4-methylpiperazin-1-yl)furo[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)8-12-13-11/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNXHXUUWKCASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CN=N2)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine

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